N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride
Overview
Description
“N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride” is a chemical compound with the molecular weight of 243.74 . It is a salt with chloride (Cl) as the counterion .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H17N5.ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;/h3-4,11H,5-8H2,1-2H3;1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 243.74 . It is a salt with chloride (Cl) as the counterion .Scientific Research Applications
Multifunctional Antioxidants for Age-Related Diseases
Analogs of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups have shown promise in treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds protect cells against oxidative damage by scavenging free radicals and chelating metal ions, suggesting their potential as preventive treatments for these conditions (Jin et al., 2010).
Antitumor Activity Against Breast Cancer Cells
Selected N1-(indan-5-yl)amidrazones, incorporating piperazines, have been synthesized and shown to exhibit antitumor activity against breast cancer cell lines MCF7 and T47D. One compound, in particular, demonstrated significant activity, indicating the therapeutic potential of these derivatives in cancer treatment (Daldoom et al., 2020).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory effects, highlighting their potential as new therapeutic agents (Abu‐Hashem et al., 2020).
Antiproliferative Activity Against Human Cancer Cell Lines
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Certain compounds in this series showed promising activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Activity and Protein Interaction
New water-soluble pyrazolo[1,5-a]pyrimidine derivatives have been synthesized with antibacterial activity. Their interaction with bovine serum albumin (BSA) suggests that they can induce conformational changes in proteins, which might contribute to their antibacterial mechanism (He et al., 2020).
Antimicrobial Agents
Pyrimidinones and oxazinones derivatives fused with thiophene rings have been developed as antimicrobial agents, showing good antibacterial and antifungal activities. These findings suggest their utility in combating microbial infections (Hossan et al., 2012).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine-substituted naphthalimide compounds have been synthesized and evaluated for their luminescent properties and photo-induced electron transfer capabilities, offering potential applications in fluorescent probes and optoelectronic devices (Gan et al., 2003).
Properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;/h3-4,11H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWPISNDIOWXHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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